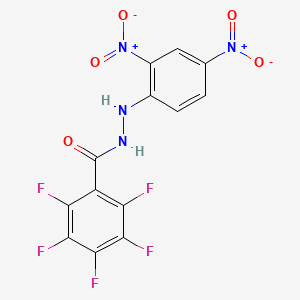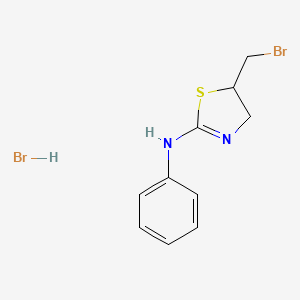![molecular formula C13H14N4O3 B3838083 5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838083.png)
5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMAPT, is a small molecule inhibitor that has shown promising results in various scientific research studies. DMAPT has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB pathway. This compound has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Additionally, this compound has been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and infectious diseases.
Mécanisme D'action
5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects by inhibiting the NF-κB pathway, which plays a crucial role in inflammation, immune response, and cell survival. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This results in the inhibition of the transcription of various genes involved in inflammation, cell proliferation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines such as breast cancer, prostate cancer, and pancreatic cancer. This compound has also been shown to reduce the migration and invasion of cancer cells. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to reduce the production of reactive oxygen species and inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, such as its high potency and specificity for inhibiting the NF-κB pathway. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations, such as its poor solubility in water and its instability in solution. Additionally, this compound has been shown to be sensitive to light and air, which can affect its stability and potency.
Orientations Futures
5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various scientific research studies, and there are several future directions for its potential therapeutic applications. In cancer research, this compound can be further studied for its potential applications in combination therapies with other chemotherapeutic agents. Additionally, this compound can be studied for its potential applications in immunotherapy, which involves the activation of the immune system to fight cancer cells. In inflammatory diseases, this compound can be studied for its potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. Furthermore, this compound can be studied for its potential applications in infectious diseases such as HIV, hepatitis, and tuberculosis.
Propriétés
IUPAC Name |
5-[[4-(dimethylamino)phenyl]iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-17(2)9-5-3-8(4-6-9)14-7-10-11(18)15-13(20)16-12(10)19/h3-7H,1-2H3,(H3,15,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHOJSOMJBIEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838028.png)

![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B3838043.png)




![5-[4-(diethylamino)benzylidene]-1-(1-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3838068.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3838099.png)
![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone](/img/structure/B3838102.png)